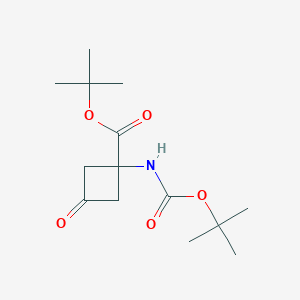

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate

CAS No.:

Cat. No.: VC16474210

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23NO5 |

|---|---|

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C14H23NO5/c1-12(2,3)19-10(17)14(7-9(16)8-14)15-11(18)20-13(4,5)6/h7-8H2,1-6H3,(H,15,18) |

| Standard InChI Key | UZKCCFYUFMOGMV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity

-

IUPAC Name: tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate

-

Molecular Formula: C14H23NO5

-

Molecular Weight: Approximately 285.34 g/mol

-

Structural Features:

-

A cyclobutanone core with a carboxylate group.

-

A tert-butoxycarbonyl (Boc) protected amine.

-

A tert-butyl ester group.

-

This compound is part of the class of carbamate derivatives, widely used in organic synthesis for their stability and reactivity.

Synthesis

The synthesis of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate typically involves:

-

Cyclobutanone Derivative Preparation:

-

Cyclobutanone serves as the starting material. Functionalization at the 1-position introduces the amino group, protected by a Boc group.

-

-

Esterification:

-

The carboxylic acid group is esterified using tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

-

-

Boc Protection:

-

The amino group is protected with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine or pyridine.

-

Reaction Scheme:

Applications

-

Intermediate in Organic Synthesis:

-

Used in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

-

The Boc group provides temporary protection for amines during multi-step synthesis.

-

-

Building Block for Cyclobutane Derivatives:

-

Cyclobutane structures are key motifs in medicinal chemistry due to their constrained geometry, which can enhance biological activity.

-

-

Peptide Synthesis:

-

The compound’s Boc-protected amine is compatible with peptide coupling reactions.

-

Analytical Characterization

To confirm the structure and purity of tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate, standard analytical techniques are employed:

Spectroscopic Data:

-

NMR (Nuclear Magnetic Resonance):

-

-NMR: Signals for tert-butyl groups (singlets around δ ~1.4 ppm).

-

-NMR: Peaks corresponding to carbonyl carbons (δ ~170–180 ppm).

-

-

IR (Infrared Spectroscopy):

-

Strong absorption bands for carbonyl groups (~1730 cm).

-

Mass Spectrometry:

-

Molecular ion peak at , confirming molecular weight.

Chromatography:

-

Purity assessment via HPLC or GC-MS.

Safety and Handling

| Hazard Category | Details |

|---|---|

| Toxicity | Low toxicity; avoid inhalation or ingestion |

| Storage Conditions | Store in a cool, dry place away from light |

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume